molecular formula C20H24N2O2 B5784710 N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide

N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide

Cat. No. B5784710
M. Wt: 324.4 g/mol
InChI Key: MHXRRDLUQIXDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide, also known as EMB or Ethambutol, is a chemical compound that has been widely used as an anti-tuberculosis drug. It was first synthesized in the 1960s and has since been an essential component of the first-line treatment for tuberculosis.

Mechanism of Action

The exact mechanism of action of N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide is not fully understood. However, it is known to inhibit the synthesis of the mycobacterial cell wall by blocking the arabinosyltransferase enzyme. This enzyme is responsible for the formation of arabinogalactan, a component of the mycobacterial cell wall. By inhibiting this enzyme, N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide disrupts the integrity of the cell wall, leading to bacterial death.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide has been shown to have several biochemical and physiological effects. It has been found to decrease the production of adenosine triphosphate (ATP) in mycobacteria, which is essential for their survival. N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide has also been shown to inhibit the growth of mycobacteria in acidic environments, which is important for the treatment of tuberculosis. In addition, N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide has been found to have minimal toxicity to human cells, making it a safe and effective drug for the treatment of tuberculosis.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide has several advantages for lab experiments. It is readily available and relatively inexpensive, making it an ideal drug for research purposes. N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide is also easy to administer and has a well-established safety profile. However, N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide has some limitations for lab experiments. It can be difficult to obtain pure N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide, and the synthesis method can be time-consuming. In addition, N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide has limited efficacy against drug-resistant strains of tuberculosis, which can make it challenging to study the mechanisms of drug resistance.

Future Directions

There are several future directions for research on N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide. One area of research is the development of new synthesis methods to improve the yield and purity of N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide. Another area of research is the investigation of N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide's potential use in the treatment of other bacterial infections. Additionally, research on the mechanisms of drug resistance to N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide could lead to the development of new drugs to combat drug-resistant tuberculosis. Finally, the development of new formulations of N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide could improve its efficacy and reduce the risk of adverse effects.
Conclusion:
In conclusion, N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide is a chemical compound that has been widely used as an anti-tuberculosis drug. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide has proven to be a safe and effective drug for the treatment of tuberculosis, and further research on this compound could lead to the development of new drugs to combat drug-resistant strains of tuberculosis and other bacterial infections.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide involves the condensation of 4-ethylbenzoyl chloride with 4-(morpholinomethyl)aniline in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide. The yield of this synthesis method is approximately 70%.

Scientific Research Applications

N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied for its anti-tuberculosis properties. It is used in combination with other drugs such as isoniazid, rifampicin, and pyrazinamide to treat tuberculosis. N-(4-ethylphenyl)-4-(4-morpholinylmethyl)benzamide has also been investigated for its potential use in the treatment of other bacterial infections such as leprosy and Mycobacterium avium complex (MAC) infections.

properties

IUPAC Name

N-(4-ethylphenyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-2-16-5-9-19(10-6-16)21-20(23)18-7-3-17(4-8-18)15-22-11-13-24-14-12-22/h3-10H,2,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXRRDLUQIXDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-4-(morpholin-4-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.